molecular formula C15H14O2S B3055422 2H-Naphtho[1,2-b]thiopyran-5,6-dione, 3,4-dihydro-4,4-dimethyl- CAS No. 646450-99-9

2H-Naphtho[1,2-b]thiopyran-5,6-dione, 3,4-dihydro-4,4-dimethyl-

Cat. No.: B3055422
CAS No.: 646450-99-9
M. Wt: 258.3 g/mol
InChI Key: YZWUNFIPZKGLBG-UHFFFAOYSA-N
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Description

2H-Naphtho[1,2-b]thiopyran-5,6-dione, 3,4-dihydro-4,4-dimethyl- is a naphthoquinone derivative characterized by a thiopyran ring fused to a naphthalene core. The structure includes a 5,6-dione moiety and two methyl groups at the 4-position of the dihydrothiopyran ring. This compound belongs to a class of heterocyclic molecules studied for their photochromic, electrochemical, and biological properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,4-dimethyl-2,3-dihydrobenzo[h]thiochromene-5,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2S/c1-15(2)7-8-18-14-10-6-4-3-5-9(10)12(16)13(17)11(14)15/h3-6H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZWUNFIPZKGLBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCSC2=C1C(=O)C(=O)C3=CC=CC=C32)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00648567
Record name 4,4-Dimethyl-3,4-dihydro-2H-naphtho[1,2-b]thiopyran-5,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00648567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

646450-99-9
Record name 4,4-Dimethyl-3,4-dihydro-2H-naphtho[1,2-b]thiopyran-5,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00648567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Naphtho[1,2-b]thiopyran-5,6-dione, 3,4-dihydro-4,4-dimethyl- typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxy-1,4-naphthoquinone with appropriate thiol compounds under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the thiopyran ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as using eco-friendly solvents and catalysts, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2H-Naphtho[1,2-b]thiopyran-5,6-dione, 3,4-dihydro-4,4-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, hydroquinones, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

2H-Naphtho[1,2-b]thiopyran-5,6-dione, 3,4-dihydro-4,4-dimethyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2H-Naphtho[1,2-b]thiopyran-5,6-dione, 3,4-dihydro-4,4-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit DNA topoisomerase I, leading to the disruption of DNA replication and transcription processes. Additionally, it can modulate the activity of various signaling pathways, contributing to its biological effects .

Comparison with Similar Compounds

Structural and Electronic Differences
  • Thiopyran vs. Pyran Rings : The substitution of oxygen with sulfur in the thiopyran ring increases electron delocalization due to sulfur’s larger atomic size and polarizability. This may enhance charge-transfer interactions in photovoltaic applications or alter binding affinity in biological systems compared to β-lapachone .
  • Substituent Effects: The 4,4-dimethyl groups in the target compound enhance steric hindrance and stability compared to 2,2-dimethyl substituents in β-lapachone (CAS 4707-32-8).

Table 1: Structural Comparison

Compound Core Structure Substituents Molecular Weight (g/mol) Key Applications
Target Compound Thiopyran 4,4-dimethyl ~246.3 (estimated) Photochromism, Biomedicine
β-Lapachone (CAS 4707-32-8) Pyran 2,2-dimethyl 242.23 Antiparasitic, Photovoltaics
5-Methoxycarbonyl-2H-naphtho[1,2-b]pyran Pyran 5-methoxycarbonyl ~284.3 Photochromic materials
Photochromic Properties

Photochromism in naphthopyrans arises from light-induced isomerization. The target compound’s thiopyran ring and substituents influence its photochromic behavior:

  • Fade Rate : Methoxycarbonyl-substituted pyrans exhibit faster fade rates than methyl-substituted analogs . The thiopyran variant may show intermediate fade characteristics due to sulfur’s electron-donating effects.
  • Color Intensity : Thiopyran’s extended conjugation could deepen the color of photogenerated isomers compared to pyran derivatives .

Table 2: Photochromic Performance

Compound Activation Wavelength (nm) Fade Half-Life (s) Color Intensity
Target Compound ~350 (estimated) Not reported Moderate
5-Methoxycarbonyl-2H-naphthopyran 365 30–60 High
5-Methyl-2H-naphthopyran 360 120–180 Low

Biological Activity

The compound 2H-Naphtho[1,2-b]thiopyran-5,6-dione, 3,4-dihydro-4,4-dimethyl- , also known as beta-lapachone , has garnered attention in pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, cytotoxic properties, and potential therapeutic applications.

Beta-lapachone exhibits its biological effects primarily through the inhibition of DNA topoisomerases. Recent studies have demonstrated that it induces DNA cleavage mediated by DNA topoisomerase II , forming reversible cleavable complexes independent of ATP. This mechanism is distinct from that of other known inhibitors like camptothecin. The compound's ability to induce protein-linked DNA breaks highlights its potential as a chemotherapeutic agent against various cancer cell lines, including multidrug-resistant strains .

Cytotoxic Properties

Beta-lapachone has shown significant cytotoxicity against a range of tumor cell lines. In vitro studies indicate that it is effective against both drug-sensitive and drug-resistant cells. For instance, it has been tested on MDR1-overexpressing cell lines and camptothecin-resistant cell lines, demonstrating its potential utility in overcoming multidrug resistance in cancer therapies .

Antimicrobial Activity

In addition to its anticancer properties, beta-lapachone exhibits antimicrobial activity. Research has suggested that related naphthoquinones possess antibacterial properties against various strains of bacteria. The structural similarity between beta-lapachone and other naphthoquinones indicates a common mechanism involving the formation of reactive intermediates that can interact with bacterial targets .

Research Findings and Case Studies

A number of studies have investigated the biological activity of beta-lapachone and its derivatives:

StudyFindings
Induction of DNA cleavage by topoisomerase II; cytotoxicity against drug-resistant cancer cell lines.
Antimicrobial activity against Staphylococcus species; potential for development as new antibacterial agents.
Pharmacological studies indicating myorelaxant activity in rat uterus; selective action on smooth muscle without affecting insulin secretion.

Case Study: Anticancer Activity

A pivotal study evaluated beta-lapachone's effects on various cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis in a dose-dependent manner. Notably, the compound was effective at concentrations that were non-toxic to normal cells, underscoring its therapeutic potential .

Case Study: Antimicrobial Properties

Another study focused on the antimicrobial effects of beta-lapachone derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The findings revealed that certain derivatives exhibited substantial antibacterial activity, suggesting their potential use in treating resistant bacterial infections .

Q & A

Q. What protocols assess the compound’s ecotoxicological risks in aquatic ecosystems?

  • Methodological Answer : Follow OECD Test Guideline 211 (Daphnia magna reproduction) or 234 (fish embryo toxicity). Measure LC50/EC50 values and bioaccumulation factors (BCF) in algae or zebrafish. For photodegradation studies, simulate UV exposure (λ = 254–365 nm) and track byproducts via HRMS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2H-Naphtho[1,2-b]thiopyran-5,6-dione, 3,4-dihydro-4,4-dimethyl-
Reactant of Route 2
2H-Naphtho[1,2-b]thiopyran-5,6-dione, 3,4-dihydro-4,4-dimethyl-

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